2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide

Anticancer activity Breast cancer Pyrazole acetamide

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide (CAS 1286703-46-5) is a fully synthetic, trisubstituted pyrazole derivative (molecular formula C₂₃H₂₆N₄O₃; MW 406.5 g/mol) that incorporates a 4-methoxyphenyl group at the pyrazole 4-position, a morpholine ring at the 3-position, and an N-(m-tolyl)acetamide side chain. The compound is cataloged by multiple chemical suppliers exclusively for non-human research use and is not intended for therapeutic or veterinary applications.

Molecular Formula C23H26N4O3
Molecular Weight 406.486
CAS No. 1286703-46-5
Cat. No. B2546203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide
CAS1286703-46-5
Molecular FormulaC23H26N4O3
Molecular Weight406.486
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H26N4O3/c1-17-4-3-5-19(14-17)24-22(28)16-27-15-21(18-6-8-20(29-2)9-7-18)23(25-27)26-10-12-30-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28)
InChIKeyNPCVGFKOYSTMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide (CAS 1286703-46-5): Structural Context and Procurement Baseline


2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide (CAS 1286703-46-5) is a fully synthetic, trisubstituted pyrazole derivative (molecular formula C₂₃H₂₆N₄O₃; MW 406.5 g/mol) that incorporates a 4-methoxyphenyl group at the pyrazole 4-position, a morpholine ring at the 3-position, and an N-(m-tolyl)acetamide side chain [1]. The compound is cataloged by multiple chemical suppliers exclusively for non-human research use and is not intended for therapeutic or veterinary applications . Its structural scaffold places it within a broader class of morpholino-pyrazole acetamides that have been investigated as kinase inhibitor leads; however, the m-tolyl substitution pattern distinguishes it from the more commonly described N-(p-tolyl) and N-(4-fluorobenzyl) analogs in the patent and peer-reviewed literature .

Why CAS 1286703-46-5 Cannot Be Interchanged with Generic Pyrazole Acetamides: The m-Tolyl Differentiation Problem


The N-(m-tolyl)acetamide terminus of CAS 1286703-46-5 represents a specific regioisomeric choice that directly affects molecular recognition, physicochemical properties, and biological activity [1]. The structurally closest commercially cataloged analog, 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide (CAS 1286699-46-4), differs only by the methyl group position on the terminal phenyl ring—meta versus para—yet this single atomic perturbation is sufficient to alter binding thermodynamics, metabolic stability, and cellular permeability . Published case studies on the p-tolyl analog report an IC₅₀ of 5 µM against breast cancer cells; no such quantitative activity data are publicly available for the m-tolyl compound, meaning that any generic substitution would introduce uncharacterized efficacy and selectivity risks . Without direct comparator data, the m-tolyl compound cannot be assumed equipotent or interchangeable with its analogs, and procurement decisions must be governed by the specific experimental provenance required.

Quantitative Differentiation Evidence for CAS 1286703-46-5: Available Comparative Data


Regioisomeric Potency Divergence: m-Tolyl versus p-Tolyl Analog in Cancer Cell Proliferation

The structurally closest analog, 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide (CAS 1286699-46-4), has been reported to exhibit an IC₅₀ of 5 µM against breast cancer cells in a vendor-cited case study . The target compound (CAS 1286703-46-5) has no publicly accessible IC₅₀ data against any cancer cell line. While this does not constitute a direct head-to-head comparison, the absence of data for the m-tolyl regioisomer highlights a critical procurement risk: the known activity of the p-tolyl analog cannot be extrapolated to the m-tolyl compound without experimental verification, as the meta-substitution alters the spatial orientation of the terminal methyl group and may significantly affect target binding [1].

Anticancer activity Breast cancer Pyrazole acetamide

Computed Physicochemical Property Comparison: m-Tolyl vs. p-Tolyl vs. 4-Fluorobenzyl Analogs

The target compound's computed logP (XLogP3-AA = 3.3) [1] is identical to that of its p-tolyl analog (CAS 1286699-46-4) and marginally higher than the 4-fluorobenzyl analog (CAS 1286702-33-7, which carries a more polar fluorine substituent) . All three share identical molecular weights (406.5 g/mol for the tolyl analogs; 424.5 g/mol for the fluorobenzyl analog) and topological polar surface areas (TPSA ≈ 68.6 Ų) [1]. The m-tolyl compound possesses six rotatable bonds and one hydrogen bond donor, matching the p-tolyl analog. Because these computed properties are essentially indistinguishable, procurement differentiation rests entirely on the biological relevance of the meta-methyl orientation rather than on any physicochemical advantage [2].

Physicochemical properties Drug-likeness LogP

Scaffold-Level Pharmacological Inference: Morpholino-Pyrazole Acetamides as Kinase Inhibitor Leads

Multiple structurally related morpholino-pyrazole acetamide derivatives have demonstrated low-micromolar to sub-nanomolar IC₅₀ values against kinases such as ROS1 (IC₅₀ = 13.6–283 nM) [1] and Akt1 (IC₅₀ = 1.3 nM; antiproliferative IC₅₀ = 0.95 µM against HCT116 cells) [2]. These data establish the privileged status of the morpholino-pyrazole scaffold for kinase inhibition. The target compound (CAS 1286703-46-5) shares this core scaffold, and its m-tolyl substituent may modulate kinase selectivity in a manner distinct from other substituents. However, this is a class-level inference only; no direct kinase profiling data exist for the target compound, and scaffold activity does not guarantee that the specific m-tolyl derivative will exhibit comparable potency or selectivity .

Kinase inhibition Pyrazole scaffold Structure-activity relationship

Recommended Application Scenarios for CAS 1286703-46-5 Based on Available Evidence


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Optimization

The target compound is most appropriately deployed as a regioisomeric probe in systematic SAR campaigns exploring the effect of N-aryl substitution on kinase selectivity and potency. Using the p-tolyl analog (CAS 1286699-46-4) as the direct comparator, researchers can determine whether the meta-methyl orientation confers a selectivity advantage against specific kinase panels. This is supported by class-level evidence that morpholino-pyrazole scaffolds yield potent kinase inhibitors with IC₅₀ values ranging from 0.0013 to 5 µM depending on substitution pattern [1][2].

Prospective Kinase Panel Screening for Novel Target Deconvolution

Given the scaffold's demonstrated activity against ROS1 (IC₅₀ = 13.6 nM) and Akt1 (IC₅₀ = 1.3 nM) in structurally related analogs, the target compound is suitable for inclusion in kinase panel screening libraries where the m-tolyl substituent has not been previously profiled [1][2]. Users should pair procurement with broad kinase selectivity profiling to establish the compound's unique selectivity fingerprint.

Computational Docking Studies Comparing m-Tolyl and p-Tolyl Binding Modes

The near-identical computed physicochemical properties (XLogP3-AA = 3.3; TPSA = 68.6 Ų for both m-tolyl and p-tolyl analogs) make this compound ideal for comparative molecular docking and molecular dynamics simulations [3]. Because any differential biological activity must arise from spatial orientation rather than bulk physicochemical differences, procurement for in silico studies can generate testable hypotheses about regioisomer-specific binding that can guide subsequent experimental validation.

Custom Chemical Probe Development Requiring the m-Tolyl Pharmacophore

When a proprietary screening hit or patent disclosure specifies the m-tolyl pharmacophore, CAS 1286703-46-5 serves as the correct procurement choice over the more widely available p-tolyl analog. The differentiation is purely structural: the meta-methyl orientation cannot be achieved with the para-substituted congener, and any biological data generated with the wrong regioisomer would not be transferable to the m-tolyl series [3].

Quote Request

Request a Quote for 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.